molecular formula C9H7F3N4O B4413118 2-(trifluoromethyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one

2-(trifluoromethyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one

Cat. No.: B4413118
M. Wt: 244.17 g/mol
InChI Key: QYOKABHGTNONSB-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one is a complex organic compound characterized by its trifluoromethyl group and a fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(trifluoromethyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one typically involves multiple steps, starting with the construction of the triazolopyrimidine core. One common approach is the cyclization of a suitable precursor containing the trifluoromethyl group and the necessary heterocyclic components. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific solvents to achieve the desired cyclization and functionalization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and control over reaction parameters. Advanced techniques such as microwave-assisted synthesis and high-throughput screening of reaction conditions can also be employed to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the trifluoromethyl group significantly influences its reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable building block in organic synthesis.

Biology: In biological research, 2-(trifluoromethyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may contribute to the development of new therapeutic agents targeting various diseases.

Industry: In the materials industry, this compound can be used in the design of advanced materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 2-(trifluoromethyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to specific receptors or enzymes, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Triazolopyrimidines: Other triazolopyrimidines with different substituents or core structures.

  • Trifluoromethylated Compounds: Compounds containing trifluoromethyl groups in various positions and molecular frameworks.

Uniqueness: 2-(Trifluoromethyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one stands out due to its specific trifluoromethyl substitution pattern and fused ring system, which contribute to its unique chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

11-(trifluoromethyl)-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4O/c10-9(11,12)7-14-8-13-5-3-1-2-4(5)6(17)16(8)15-7/h1-3H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOKABHGTNONSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C3N=C(NN3C2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(trifluoromethyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one
Reactant of Route 2
2-(trifluoromethyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one
Reactant of Route 3
Reactant of Route 3
2-(trifluoromethyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one
Reactant of Route 4
2-(trifluoromethyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one
Reactant of Route 5
2-(trifluoromethyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one
Reactant of Route 6
2-(trifluoromethyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one

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